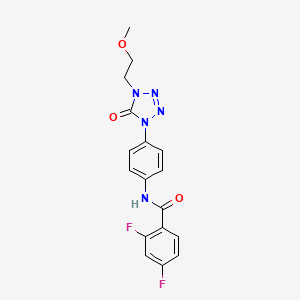

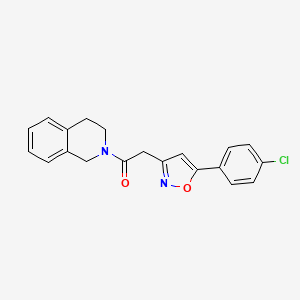

![molecular formula C18H16ClN3O2 B2732873 Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate CAS No. 866155-32-0](/img/structure/B2732873.png)

Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Quinazoline derivatives are known to undergo a variety of chemical reactions. These include reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, and reactions with metal ions . The specific chemical reactions involving Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate are not detailed in the available literature.Scientific Research Applications

Medicinal Chemistry and Biological Activities

Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate is a derivative within the quinazoline class, a significant group of fused heterocyclic compounds notable for their vast array of biological activities. This compound, like its quinazoline counterparts, is part of an important class of medicinal chemistry due to its potential in drug development and therapeutic applications. Quinazoline derivatives, including this compound, are explored for their antibacterial properties against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and structural versatility of the quinazoline nucleus allow for the introduction of various bioactive moieties, enhancing its medicinal potential (Tiwary et al., 2016).

Optoelectronic Materials

Beyond medicinal chemistry, quinazoline derivatives are also investigated for their applications in optoelectronics. This compound, as part of the quinazoline family, contributes to the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems showcases their value in creating novel optoelectronic materials. These materials are pivotal for fabricating organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, as well as nonlinear optical materials and colorimetric pH sensors. The research highlights the potential of quinazoline derivatives in advancing optoelectronic technology and innovation (Lipunova et al., 2018).

Anticancer Properties

Quinazoline derivatives, including this compound, have been extensively reviewed for their anticancer properties. These compounds are recognized for their ability to inhibit various therapeutic protein targets beyond the well-known EGFR inhibition. The broad spectrum of biological activities associated with quinazoline derivatives, such as anticancer, antibacterial, anti-inflammatory, and antihypertensive effects, underscores their significance in the discovery and development of novel cancer treatments. The versatility and structural diversity of quinazoline compounds offer a promising avenue for the development of new therapeutic agents aimed at countering cancer (Ravez et al., 2015).

Mechanism of Action

properties

IUPAC Name |

ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-2-24-18(23)17-21-15-9-4-3-8-14(15)16(22-17)20-11-12-6-5-7-13(19)10-12/h3-10H,2,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGBSWWEWLOMGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

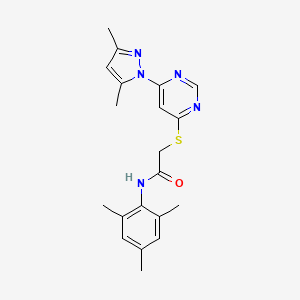

![2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2732797.png)

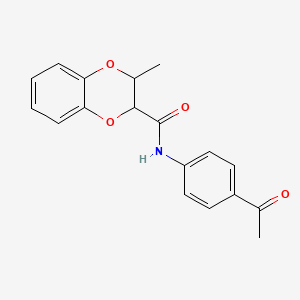

![N''-[(4-chlorophenyl)methyl]guanidine hydroiodide](/img/structure/B2732798.png)

![4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile](/img/structure/B2732804.png)

![4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2732809.png)

![N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2732810.png)

![N-(4-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2732811.png)

![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2732812.png)